

Introduction: The Significance of Isopropyl N-methylantranilate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	<i>Propan-2-yl 2-(methylamino)benzoate</i>
CAS No.:	99985-64-5
Cat. No.:	B1223100

[Get Quote](#)

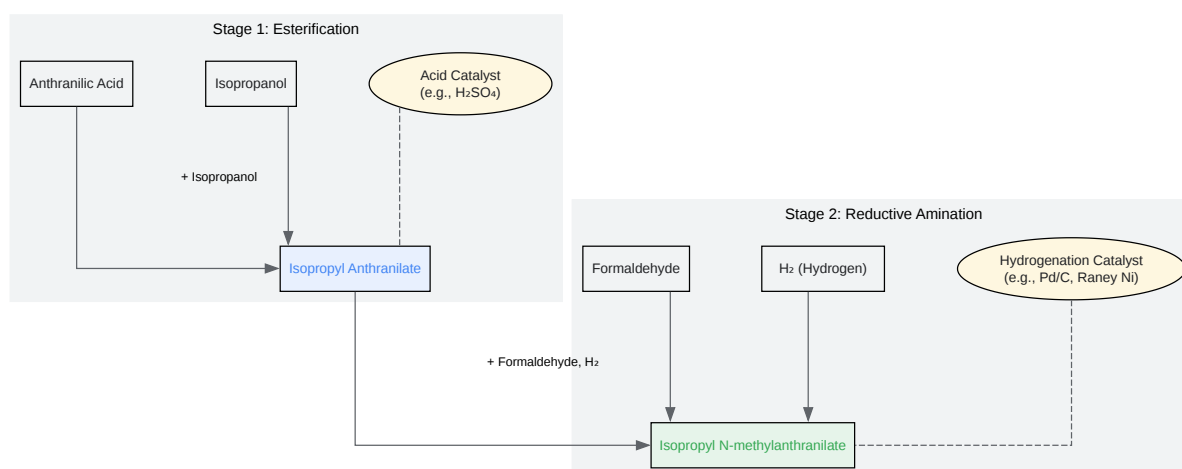
Isopropyl N-methylantranilate (IMA) is an aromatic compound of significant interest in both academic and industrial settings. As an ester of N-methylantranilic acid, it is structurally related to a class of compounds found in essential oils and valued for their distinct aromatic properties.[1][2] Beyond its use in the flavor and fragrance industry, IMA and its analogs are explored for their diverse polypharmacological properties, including antinociceptive and anti-inflammatory activities, making them relevant to drug development professionals.[1][3]

This guide provides a detailed examination of a robust and industrially relevant synthetic pathway to Isopropyl N-methylantranilate. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and the self-validating systems inherent in a well-designed protocol. We will explore a two-stage process: the initial esterification of anthranilic acid to form the key intermediate, isopropyl anthranilate, followed by its N-methylation via reductive amination to yield the final product.

Strategic Overview of the Synthesis Pathway

The synthesis is logically divided into two primary stages, beginning with readily available precursors. This approach ensures a controlled and efficient conversion, maximizing yield and purity.

- Stage 1: Fischer-Speier Esterification - Synthesis of the precursor, isopropyl anthranilate, from anthranilic acid and isopropanol. This classic acid-catalyzed reaction is a cornerstone of organic synthesis, chosen for its reliability and scalability.
- Stage 2: Reductive Amination - N-methylation of the isopropyl anthranilate intermediate. This modern, one-pot method is preferred over traditional alkylation with hazardous reagents like dimethyl sulfate.[4] It involves the formation of an imine or Schiff base intermediate with formaldehyde, which is immediately reduced in situ to the desired N-methyl secondary amine.[5] This technique offers high selectivity and minimizes the formation of over-methylated byproducts.[5]



[Click to download full resolution via product page](#)

Figure 1: Overall two-stage synthesis pathway for Isopropyl N-methylantranilate.

Part 1: Synthesis of Isopropyl Anthranilate (Precursor)

The foundation of this synthesis is the reliable production of the isopropyl ester of anthranilic acid.

Mechanistic Rationale: Fischer-Speier Esterification

The esterification of anthranilic acid with an alcohol like isopropanol is a reversible reaction. To drive the equilibrium towards the product (the ester), two key strategies are employed: using an excess of the alcohol reactant (isopropanol) and adding a strong acid catalyst (e.g., sulfuric acid). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the isopropanol. The subsequent elimination of a water molecule yields the desired ester. While many heterogeneous catalysts have been explored for similar reactions, homogeneous acid catalysis remains a straightforward and effective method for this scale.^[6]

Experimental Protocol: Isopropyl Anthranilate

This protocol is designed as a self-validating system. Successful formation of the ester is confirmed by changes in solubility and subsequent analytical characterization.

Materials & Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles (approx.)	Role
Anthranilic Acid	137.14	50.0 g	0.365	Starting Material
Isopropanol	60.10	300 mL	-	Reagent & Solvent
Sulfuric Acid (98%)	98.08	5 mL	-	Catalyst
Sodium Bicarbonate	84.01	As needed	-	Neutralizing Agent
Anhydrous MgSO ₄	120.37	As needed	-	Drying Agent

Procedure:

- **Reaction Setup:** To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anthranilic acid (50.0 g).
- **Reagent Addition:** Add isopropanol (300 mL). The anthranilic acid will not fully dissolve initially.
- **Catalyst Introduction:** While stirring, carefully and slowly add concentrated sulfuric acid (5 mL). The addition is exothermic and will cause the mixture to heat up. This step is critical for activating the carboxylic acid.
- **Reflux:** Heat the mixture to a gentle reflux (approx. 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.
- **Workup - Neutralization:** After cooling to room temperature, slowly pour the reaction mixture into 500 mL of cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases. The isopropyl anthranilate will separate as an oily layer.

- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 150 mL). The organic layer contains the desired product.
- **Washing & Drying:** Wash the combined organic layers with brine (1 x 100 mL), then dry over anhydrous magnesium sulfate.
- **Solvent Removal:** Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting crude oil is isopropyl anthranilate. Purity at this stage is typically sufficient for the next step.

Part 2: N-methylation via Reductive Amination

This stage converts the precursor into the final product in a highly efficient, one-pot reaction.

Mechanistic Rationale: A Tale of Two Steps in One Pot

Reductive amination is a powerful tool for forming C-N bonds.^{[7][8]} The process begins with the reaction between the primary amine of isopropyl anthranilate and formaldehyde. This forms an unstable N-hydroxymethyl intermediate, which readily dehydrates to form a Schiff base (or more accurately, an iminium cation under these conditions).

The key to the process's success is the immediate in situ reduction of this iminium intermediate.^[5] In the presence of a hydrogenation catalyst (like Palladium on Carbon or Raney Nickel) and a hydrogen source, the C=N double bond is reduced to a C-N single bond, yielding the stable N-methyl secondary amine.^{[9][10]} Performing the reduction immediately prevents side reactions and drives the initial amine-aldehyde condensation forward. The use of a water-miscible solvent like isopropanol is advantageous as it maintains a single phase for the reactants.^[9]

Experimental Protocol: Isopropyl N-methylantranilate

This protocol is adapted from established methods for the synthesis of the analogous methyl ester.^{[9][10][11]}

Materials & Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles (approx.)	Role
Isopropyl Anthranilate	179.22	50.0 g	0.279	Starting Material
Formaldehyde (37% aq. soln.)	30.03	25.0 mL	~0.307	Methylating Agent
5% Palladium on Carbon (Pd/C)	-	2.5 g	-	Hydrogenation Catalyst
Isopropanol	60.10	250 mL	-	Solvent
Hydrogen Gas (H ₂)	2.02	150-1000 psi	-	Reducing Agent

Procedure:

- **Reactor Charging:** In a pressure reactor (autoclave) capable of handling superatmospheric pressures, combine isopropyl anthranilate (50.0 g), isopropanol (250 mL), and the formaldehyde solution (25.0 mL).
- **Catalyst Addition:** Carefully add the 5% Pd/C catalyst (2.5 g).
- **Reaction Conditions:** Seal the reactor. Purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 500 psi).
- **Hydrogenation:** Begin vigorous stirring and heat the mixture to 50-70°C. The reaction is monitored by the uptake of hydrogen.[9] When hydrogen consumption ceases (typically 3-5 hours), the reaction is complete.
- **Workup - Catalyst Removal:** Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- **Solvent Removal:** Transfer the filtrate to a round-bottom flask and remove the bulk of the isopropanol and water via vacuum distillation.[9]

- Purification - Vacuum Distillation: The crude residue is purified by fractional vacuum distillation to yield pure Isopropyl N-methylantranilate as a colorless liquid.[9][11]

Part 3: Purification, Characterization, and Workflow

Purification and Quality Control

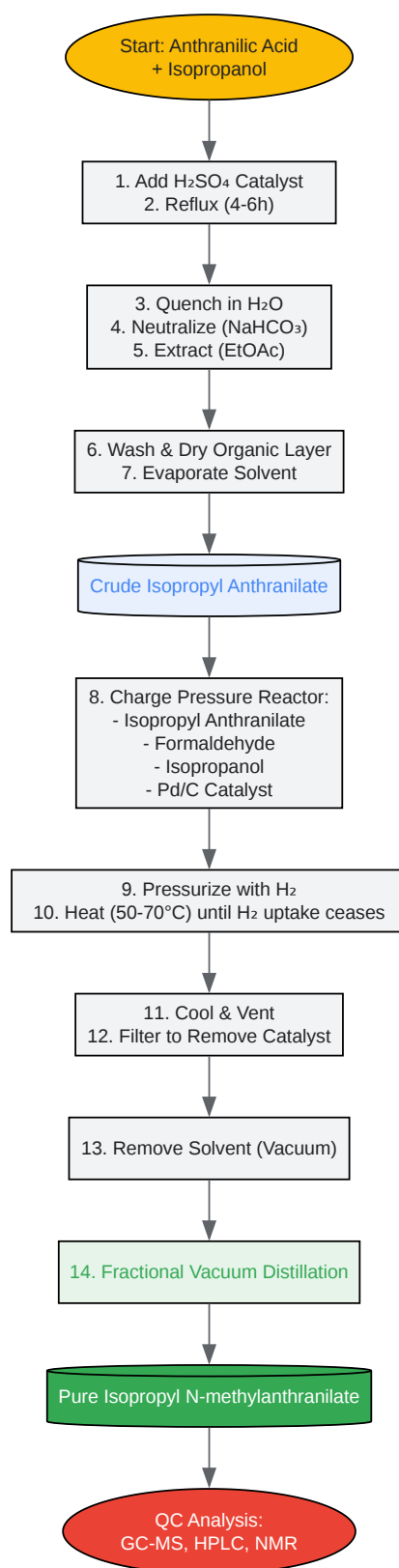
Final purification by fractional vacuum distillation is crucial for achieving the high purity required for flavor, fragrance, or pharmaceutical applications.[9] This method effectively separates the higher-boiling product from any unreacted starting material or low-boiling impurities.

Analytical Characterization: The identity and purity of the final product must be confirmed through a suite of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight (m/z) and assessing purity by identifying any minor components.[1][12]
- High-Performance Liquid Chromatography (HPLC): A validated HPLC method can provide precise quantification and is essential for quality control in a regulated environment.[13]
- NMR Spectroscopy (^1H and ^{13}C): Provides unambiguous structural confirmation by showing the characteristic chemical shifts and coupling patterns for the isopropyl and N-methyl groups, as well as the aromatic protons.
- FTIR Spectroscopy: Will show characteristic peaks for the ester carbonyl (C=O) group and the C-N stretching of the tertiary amine.

Integrated Experimental Workflow

The following diagram illustrates the complete logical flow from starting materials to the final, purified product, integrating both synthesis and purification steps.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Distribution of methyl and isopropyl N-methylantranilates and their metabolites in organs of rats treated with these two essential-oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hermitageoils.com [hermitageoils.com]
- 3. mdpi.com [mdpi.com]
- 4. GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me₂SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0190667B1 - Process for the preparation of methyl n-methylantranilate - Google Patents [patents.google.com]
- 10. US4633009A - Synthesis of methyl N-methylantranilate - Google Patents [patents.google.com]
- 11. data.epo.org [data.epo.org]
- 12. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [Introduction: The Significance of Isopropyl N-methylantranilate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1223100/docs#introduction-the-significance-of-isopropyl-n-methylantranilate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)